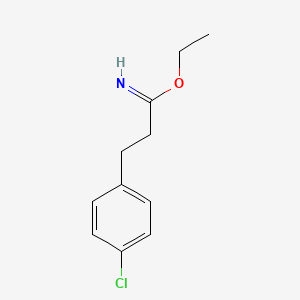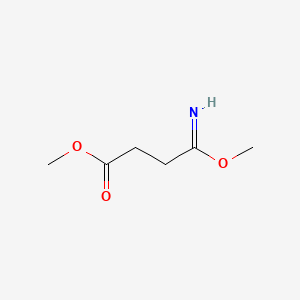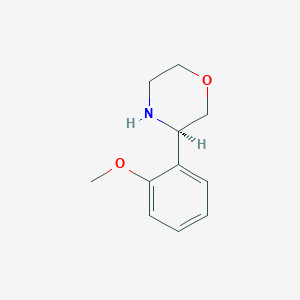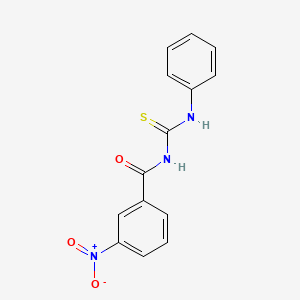![molecular formula C15H24O3 B12441253 {[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B12441253.png)
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxymethoxy group and a dimethylbutoxy group
Vorbereitungsmethoden
The synthesis of {[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene typically involves multiple steps. One common synthetic route begins with the preparation of the intermediate compounds, such as 1-bromo-3-[(methoxymethoxy)methyl]benzene . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the benzene ring. Common reagents for these reactions include halides and alkoxides.
Wissenschaftliche Forschungsanwendungen
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene has several applications in scientific research:
Biology: The compound may be utilized in the study of biological pathways and interactions due to its unique structure and reactivity.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on specific biological targets and pathways.
Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of {[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene can be compared with other similar compounds, such as:
- 1-Bromo-3-[(methoxymethoxy)methyl]benzene
- 1-(Methoxymethoxy)-2,3-Dimethylbenzene
- 2,3-Dimethoxybenzamide
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications
Eigenschaften
Molekularformel |
C15H24O3 |
|---|---|
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
[3-(methoxymethoxy)-2,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C15H24O3/c1-13(15(2,3)18-12-16-4)10-17-11-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 |
InChI-Schlüssel |
LRNYVSCKLFJGBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC1=CC=CC=C1)C(C)(C)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide](/img/structure/B12441178.png)




![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)

![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12441216.png)





